L-Cystine, N,N'-bis(1-oxooctyl)-
Description
Contextualization within L-Cystine Derivative Research
L-cystine's structure, featuring two amino groups, two carboxylic acid groups, and a disulfide bond, offers multiple sites for chemical modification. Acylation of the amino groups is a common strategy employed by researchers to create derivatives with tailored properties. The addition of acyl chains, such as the octanoyl groups in N,N'-bis(1-oxooctyl)-L-cystine, increases the lipophilicity of the molecule compared to the more water-soluble L-cystine.
This modification is significant in the context of designing molecules for biological research. For instance, the acylation of cysteine, the monomer that forms cystine, is a known post-translational modification that can influence protein localization and function. nih.gov By analogy, the acylation of L-cystine is explored for its potential to influence how the molecule interacts with cellular systems.
A widely studied analogue is N,N'-diacetyl-L-cystine (DiNAC), where two-carbon acetyl groups are attached to the amino functions. nih.govcaymanchem.com Research on DiNAC has demonstrated that such modifications can lead to interesting biological activities, including immunomodulatory effects. nih.gov The investigation of derivatives with longer acyl chains, like the octanoyl groups of N,N'-bis(1-oxooctyl)-L-cystine, is a logical progression in this research, aiming to understand how chain length influences properties such as membrane permeability and interaction with biological targets.
The synthesis of such derivatives can be achieved through standard peptide coupling methods, often involving the reaction of L-cystine with an activated form of the corresponding carboxylic acid, such as an acid chloride or anhydride (B1165640), under basic conditions. For example, patents describe the synthesis of N,N'-diacetyl-L-cystine through various methods, including the use of acetic anhydride. google.com A similar approach could be envisioned for the synthesis of N,N'-bis(1-oxooctyl)-L-cystine using octanoyl chloride.
Overview of Scholarly Investigation Trajectories for Acylated Cystine Derivatives
The academic investigation of acylated cystine derivatives has followed several distinct trajectories, which can be extrapolated to suggest potential areas of research for N,N'-bis(1-oxooctyl)-L-cystine.
One major area of investigation is their role in modulating oxidative stress . L-cysteine, the reduced form of L-cystine, is a precursor to the major intracellular antioxidant glutathione (B108866). nih.gov Studies on cystine analogs, including N,N'-diacetyl-L-cystine, have explored their potential to influence the intracellular glutathione pool and thereby mitigate oxidative stress. dtu.dk It is hypothesized that acylated derivatives could act as more stable delivery forms of cystine, which is then reduced to cysteine within the cell.
Another significant research avenue is the exploration of their immunomodulatory properties . As mentioned, N,N'-diacetyl-L-cystine has been shown to modulate contact sensitivity and delayed-type hypersensitivity reactions in animal models. nih.gov The anti-inflammatory and immunomodulatory effects of these compounds are of interest for potential therapeutic applications. The lipophilic nature imparted by the acyl chains could enhance their interaction with immune cells.
Furthermore, the self-assembly properties of acylated amino acids are a growing area of interest in materials science . Cysteine-containing peptides, for instance, have been shown to self-assemble into nanostructures like hydrogels, with the redox state of the cysteine residue playing a crucial role. mdpi.com The introduction of fatty acid chains can drive the formation of micelles, vesicles, or other ordered structures in aqueous environments. The amphiphilic nature of N,N'-bis(1-oxooctyl)-L-cystine, with its polar amino acid core and nonpolar octanoyl tails, makes it a candidate for studies in supramolecular chemistry and the development of novel biomaterials.
Finally, in the context of biotechnology and cell culture, there is an ongoing effort to optimize cell culture media for the production of recombinant proteins. dtu.dk Instability of components like L-cysteine can be problematic. The use of more stable cystine analogs is being investigated as a strategy to improve product quality and yield. The stability and solubility of N,N'-diacyl-L-cystine derivatives could make them valuable in this technologically important field.
Data Tables
Table 1: Chemical and Physical Properties of N,N'-bis(1-oxooctyl)-L-cystine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H40N2O6S2 | chemspider.com |
| Molecular Weight | 492.7 g/mol | chemspider.com |
| IUPAC Name | (2R)-2-octanamido-3-[[(2R)-2-octanamido-2-carboxyethyl]disulfanyl]propanoic acid | ChemSpider |
| Synonyms | N,N'-Dioctanoyl-L-cystine | chemspider.com |
Table 2: Comparison with Related L-Cystine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Research Area |
|---|---|---|---|
| L-Cystine | C6H12N2O4S2 | 240.3 g/mol | Amino acid building block, precursor to cysteine nih.gov |
| N,N'-Diacetyl-L-cystine | C10H16N2O6S2 | 324.4 g/mol | Immunomodulation, oxidative stress nih.govnih.gov |
| N,N'-bis(1-oxohexadecyl)-L-cystine | C38H72N2O6S2 | 717.1 g/mol | Chemical intermediate, surfactant properties (inferred) epa.gov |
Structure
2D Structure
Properties
CAS No. |
41760-23-0 |
|---|---|
Molecular Formula |
C22H40N2O6S2 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(octanoylamino)ethyl]disulfanyl]-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C22H40N2O6S2/c1-3-5-7-9-11-13-19(25)23-17(21(27)28)15-31-32-16-18(22(29)30)24-20(26)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30)/t17-,18-/m0/s1 |
InChI Key |
IEXQFIQEVJTLIE-ROUUACIJSA-N |
SMILES |
CCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCC)C(=O)O |
Isomeric SMILES |
CCCCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCC)C(=O)O |
Other CAS No. |
41760-23-0 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Strategic Chemical Synthesis of N,N'-bis(1-oxooctyl)-L-cystine
The synthesis of N,N'-bis(1-oxooctyl)-L-cystine, a symmetrical diamide (B1670390) of L-cystine, is predicated on fundamental principles of peptide chemistry, primarily involving the acylation of the two amino groups of L-cystine with an octanoyl moiety.
Reaction Pathways and Synthetic Route Design Principles
The principal strategy for synthesizing L-cystine diamides like N,N'-bis(1-oxooctyl)-L-cystine involves the coupling of L-cystine with the corresponding carboxylic acid or its activated form. A common and effective pathway begins with the protection of the carboxylic acid groups of L-cystine to prevent unwanted side reactions. The use of a tert-butoxycarbonyl (Boc) protecting group is a well-established method in this context. chemimpex.com
The general synthetic route can be outlined in three main stages:
Protection: The amino groups of L-cystine are protected, typically with Boc anhydride (B1165640), to form N,N'-bis(tert-butoxycarbonyl)-L-cystine. chemimpex.comnih.gov This step is crucial for directing the subsequent acylation to the desired amino functionalities.
Amide Coupling: The protected L-cystine is then reacted with an activated form of octanoic acid. Common coupling methods include the use of activating agents like N,N'-Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then readily reacts with the amino groups. nih.govgoogle.comgoogle.com Alternatively, coupling reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) can be employed. nih.gov The choice of coupling agent can significantly impact reaction yields and the purity of the intermediate product.
Deprotection: The final step involves the removal of the protecting groups from the carboxyl functionalities to yield the target compound, N,N'-bis(1-oxooctyl)-L-cystine. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH2Cl2) or a solution of hydrogen chloride (HCl) in dioxane. nih.govgoogle.comgoogle.com
The insolubility of L-cystine in many common organic solvents presents a significant challenge. google.com To overcome this, the synthesis often starts with a more soluble derivative, such as L-cystine dialkyl esters, or by performing the reaction in a basic aqueous solution where L-cystine is more soluble. google.comgoogleapis.com
Advanced Synthetic Techniques and Optimization Protocols
Optimization of the synthetic protocol is key to achieving high yields and purity. The use of activated esters, such as OSu or OBt esters, has been shown to provide better reaction yields and fewer side products compared to other coupling methods. nih.govgoogle.comgoogle.com
A comparative overview of different coupling conditions is presented below:
| Coupling Reagent Combination | Typical Solvent | Key Advantages | Reference |
| DCC / NHS | Ethyl Acetate | Readily available, effective for forming stable active esters. | google.comgoogle.com |
| EDC / HOAt / DIEA | DMF | High coupling efficiency, suitable for a wide range of amines. | nih.gov |
| PyAOP | Dioxane | High yields, often used for sterically hindered couplings. | nih.gov |
| Acetic Anhydride / Base | Aqueous Solution | Useful for N-acetylation, avoids protection steps for some derivatives. | acs.org |
Interactive Data Table: Coupling Reagent Comparison
Recent advancements have also explored enzymatic pathways. While not directly reported for N,N'-bis(1-oxooctyl)-L-cystine, enzymatic processes using cysteine synthetase or cysteine desulfhydrase are known for producing L-cysteine and its derivatives, suggesting potential for future biocatalytic approaches. nih.govgoogle.com
Derivatization Strategies for L-Cystine Scaffolds
The L-cystine molecule serves as a versatile scaffold for creating a diverse library of chemical entities. The two amino groups, two carboxylic acid groups, and the central disulfide bond are all amenable to chemical modification. nih.gov
Synthesis of Related L-Cystine Diamides and Analogues
A wide array of L-cystine diamides have been synthesized by varying the acyl group attached to the nitrogen atoms. The general synthetic strategy remains similar to that described for N,N'-bis(1-oxooctyl)-L-cystine, involving the amidation of protected L-cystine. nih.gov For instance, researchers have successfully synthesized L-cystine bis(N′-methylpiperazide) and other diamides using coupling agents like EDC and HOAt in DMF. nih.gov
The synthesis of unsymmetrical diacylcystines, where the two acyl groups are different, has also been achieved through a multi-step process starting from cystine diethyl esters. elsevierpure.com This allows for the introduction of different functionalities on either side of the molecule, expanding its chemical diversity.
A selection of synthesized L-cystine diamide analogues is detailed in the table below:
| Analogue Name | Acyl/Amide Group | Synthetic Approach | Reference |
| L-Cystine Diamide (CDAA) | Amide | Boc-protection, active ester coupling, deprotection. | google.comgoogle.com |
| L-Cystine bis(dimethylamide) (CDMA) | Dimethylamide | Boc-protection, active ester coupling, deprotection. | google.comgoogle.com |
| L-Cystine bis(N′-methylpiperazide) | N'-methylpiperazide | Boc-protection, EDC/HOAt coupling, deprotection. | nih.gov |
| N,N'-diacetyl-L-cystine (NDAC) | Acetyl | Direct acetylation of L-cystine with acetic anhydride or acetyl chloride in basic solution. | googleapis.comacs.org |
Interactive Data Table: L-Cystine Diamide Analogues
Furthermore, modifications at the nitrogen atom itself, such as Nα-methylation, have been explored. nih.gov This is typically achieved through a different synthetic route involving the reduction of L-thiazolidine-4-carboxylic acid, followed by air oxidation to form N,N′-dimethyl L-cystine, which can then be acylated. nih.gov
Exploration of Novel Sulfurated L-Cystine Derivatives
The disulfide bond is a key feature of the L-cystine scaffold and a target for chemical modification. One notable transformation is the selective extrusion of a sulfur atom from a protected cystine molecule to yield a lanthionine (B1674491) derivative. researchgate.net This reaction provides a pathway to thioether-bridged analogues, which have different conformational properties compared to their disulfide counterparts.
Another area of exploration involves the synthesis of L-cysteine derivatives with additional sulfur atoms, such as cysteine persulfide. nih.govresearchgate.net While often studied from a biological perspective, the chemical synthesis of these reactive sulfur species is also an active area of research. Enzymatic systems have been developed to synthesize 34S-labeled L-cystine persulfide, highlighting the synergy between chemical and biological methods. nih.govresearchgate.net These approaches could potentially be adapted to create novel sulfur-modified analogues of acylated L-cystine derivatives.
Advanced Structural and Conformational Analysis of N,n Bis 1 Oxooctyl L Cystine
Theoretical and Computational Structural Studies
Theoretical and computational methods are fundamental in predicting and understanding the three-dimensional structure and dynamic behavior of molecules like N,N'-bis(1-oxooctyl)-L-cystine. These in silico approaches provide insights that complement experimental data.
Quantum Chemical Modeling and Conformational Landscape Analysis
Quantum chemical modeling would be the initial step in the theoretical investigation of N,N'-bis(1-oxooctyl)-L-cystine. Using methods such as Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, optimized geometry, and vibrational frequencies.
A primary goal of this analysis would be to map the conformational landscape of the molecule. This involves identifying the various low-energy conformations (rotamers) that arise from the rotation around the numerous single bonds, particularly within the two octanoyl chains and the disulfide bridge of the cystine core. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. Key parameters that would be investigated include:
Intramolecular hydrogen bonding: The potential for hydrogen bonds between the amide protons and the carbonyl oxygens would be assessed as these interactions significantly influence conformational stability.
Side-chain orientation: The spatial arrangement of the flexible octanoyl chains would be explored to understand their potential for self-assembly and interaction with other molecules.
Molecular Dynamics Simulations of Compound Interactions with Biological Systems
To understand how N,N'-bis(1-oxooctyl)-L-cystine might behave in a biological context, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of interactions.
A typical MD simulation would involve placing the N,N'-bis(1-oxooctyl)-L-cystine molecule in a simulated biological environment, such as a lipid bilayer or an aqueous solution containing proteins. The simulations would track the trajectory of the molecule, revealing:
Membrane permeability: How the molecule partitions into and potentially crosses cell membranes, which is crucial for its bioavailability. The lipophilic octanoyl chains would be expected to facilitate membrane interaction.
Binding to proteins: Identification of potential binding sites on proteins and calculation of the binding affinity. This would be essential for understanding any potential biological activity.
Self-assembly: The tendency of the molecules to aggregate and form larger structures, such as micelles or vesicles, in aqueous environments.
Spectroscopic and Diffraction-Based Structural Elucidation
Experimental techniques are essential for validating and refining the theoretical models and for providing direct information about the molecular structure in different states.
Advanced Infrared and Raman Spectroscopic Characterization of Crystalline Forms
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule, which are sensitive to its structure and bonding. For N,N'-bis(1-oxooctyl)-L-cystine, these techniques would be used to characterize its solid crystalline forms.
Key vibrational bands that would be analyzed include:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Information Provided |
| N-H Stretch | 3200 - 3400 | Presence and nature of hydrogen bonding |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Conformation and packing of the octanoyl chains |
| C=O Stretch (Amide I) | 1630 - 1680 | Secondary structure and hydrogen bonding of the amide group |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | Information on the peptide-like backbone |
| S-S Stretch | 500 - 550 | Conformation of the disulfide bridge |
| C-S Stretch | 600 - 700 | Information on the local environment of the sulfur atoms |
This is a hypothetical data table based on expected vibrational frequencies for the functional groups present in the molecule.
By comparing the experimental spectra with the vibrational frequencies calculated from quantum chemical models, a detailed assignment of the spectral features can be achieved.
X-ray Diffraction Analysis of Solid-State Structures
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. If suitable single crystals of N,N'-bis(1-oxooctyl)-L-cystine could be grown, this technique would provide precise atomic coordinates.
The resulting crystal structure would reveal:
Molecular Conformation: The exact dihedral angles, bond lengths, and bond angles of the molecule in the solid state.
Intermolecular Interactions: How the molecules pack together in the crystal lattice, including details of hydrogen bonding and van der Waals interactions between the long alkyl chains.
Chirality: Confirmation of the L-configuration of the stereocenters.
Powder X-ray diffraction (PXRD) would be used to characterize polycrystalline samples, identify different crystalline phases (polymorphs), and assess sample purity.
Biochemical and Cellular Interaction Mechanisms of N,n Bis 1 Oxooctyl L Cystine
Interactions with Biological Membranes and Lipid Environments
The addition of two eight-carbon (octyl) acyl chains to the L-cystine molecule fundamentally changes its interaction with aqueous and lipid environments. This structural alteration is key to its biological activity, transforming it from a water-soluble amino acid into a lipophilic compound capable of engaging with the lipid bilayers of cell membranes.
Influence of Octyl Chains on Molecular Lipophilicity and Membrane Permeation
The two octyl chains drastically increase the lipophilicity (fat-solubility) of the L-cystine molecule. In drug discovery and development, lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For oral drug administration, absorption is largely governed by aqueous solubility and intestinal permeability. nih.gov Lipophilic compounds like N,N'-bis(1-oxooctyl)-L-cystine can more readily partition into and diffuse across the lipid core of cell membranes. nih.gov
This enhanced permeability is a direct result of favorable hydrophobic interactions between the octyl chains and the fatty acid tails of the phospholipids (B1166683) that constitute the membrane bilayer. nih.gov While unmodified L-cystine relies on specific transporter proteins to enter cells, its lipophilic derivative can utilize passive diffusion to cross the membrane, driven by a concentration gradient. However, high lipophilicity can also lead to retention of the molecule within the membrane, a phenomenon where the compound becomes trapped in the lipid bilayer due to strong hydrophobic interactions. nih.gov This balance between permeability and retention is a crucial factor in determining the compound's intracellular bioavailability.
Mechanisms of Compound Incorporation into Lipid-Based Formulations
The lipophilic nature of N,N'-bis(1-oxooctyl)-L-cystine makes it an ideal candidate for incorporation into various lipid-based drug delivery systems. These formulations are designed to improve the solubility, stability, and bioavailability of poorly water-soluble compounds.
Research has shown that similar lipophilic derivatives of amino acids and their amines can be successfully incorporated into the bilayers of unilamellar liposomes. nih.gov Liposomes are microscopic vesicles composed of a phospholipid bilayer enclosing an aqueous core. When N,N'-bis(1-oxooctyl)-L-cystine is mixed with phospholipids during the liposome (B1194612) preparation process, its hydrophobic octyl chains spontaneously insert themselves into the lipid bilayer, anchoring the molecule within the vesicle's membrane. nih.gov This method allows for the creation of stable, functionalized liposomes that can carry the compound through the bloodstream and deliver it to target cells. A 1988 study on palmitoyl (B13399708) derivatives of L-cystine and related compounds demonstrated that such lipophilic molecules could be integrated into liposomal bilayers. nih.gov
Modulation of Endogenous Biochemical Pathways and Cellular Processes
Once inside the cell, N,N'-bis(1-oxooctyl)-L-cystine is presumed to be hydrolyzed by intracellular enzymes, releasing L-cystine and octanoic acid. The released L-cystine can then enter the cell's metabolic pathways, influencing critical processes related to antioxidant defense and cell survival.
Impact on L-Cystine/L-Cysteine Transport Systems and Homeostasis
Cells maintain a delicate balance of L-cystine and its reduced form, L-cysteine. L-cysteine is a crucial amino acid, but it is unstable in the extracellular environment, where it readily oxidizes to L-cystine. nih.gov Therefore, cells have developed specialized transport systems to take up extracellular L-cystine, which is then reduced to L-cysteine inside the cell. researchgate.net
The most prominent of these is system xc-, an amino acid antiporter that imports one molecule of L-cystine in exchange for one molecule of intracellular glutamate. researchgate.netresearchgate.net By delivering L-cystine directly into the cell via passive diffusion, N,N'-bis(1-oxooctyl)-L-cystine can bypass the need for system xc-. This has significant implications, as it can supplement the intracellular cysteine pool independently of this primary transport mechanism. This could be particularly important in conditions where system xc- is inhibited or dysfunctional.
Influence on Intracellular Glutathione (B108866) Synthesis and Redox Homeostasis
The primary fate of intracellular L-cysteine is the synthesis of glutathione (GSH), a vital antioxidant tripeptide composed of glutamate, cysteine, and glycine. nih.govmdpi.com The availability of cysteine is the rate-limiting step in this synthesis. nih.govmdpi.com
By increasing the intracellular supply of L-cysteine (following the reduction of L-cystine), N,N'-bis(1-oxooctyl)-L-cystine can directly boost the cell's capacity to produce GSH. mdpi.com Glutathione plays a central role in maintaining cellular redox homeostasis by neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage. frontiersin.org The enzyme glutathione peroxidase 4 (GPX4) specifically uses GSH to reduce toxic lipid peroxides, preventing their accumulation in cell membranes. frontiersin.orgnih.gov Therefore, by promoting GSH synthesis, N,N'-bis(1-oxooctyl)-L-cystine can enhance the cell's antioxidant defenses.
Table 1: Key Factors in Glutathione (GSH) Synthesis
| Component | Role | Reference |
|---|---|---|
| L-Cysteine | Rate-limiting precursor for GSH synthesis. | nih.govmdpi.com |
| System xc- | Primary transporter for importing extracellular L-cystine. | researchgate.netresearchgate.net |
| Glutamate-cysteine ligase (GCL) | The first and rate-limiting enzyme in the two-step synthesis of GSH. | nih.gov |
| Glutathione (GSH) | Major intracellular antioxidant; cofactor for GPX4. | frontiersin.org |
| Glutathione Peroxidase 4 (GPX4) | Enzyme that reduces lipid peroxides using GSH. | nih.gov |
Investigation of Ferroptosis Induction Mechanisms in Cellular Models
Ferroptosis is a unique form of regulated cell death characterized by iron-dependent accumulation of lethal lipid peroxides. researchgate.netfrontiersin.org This process is distinct from other forms of cell death like apoptosis. A key trigger for ferroptosis is the depletion of GSH and the subsequent inactivation of the GPX4 enzyme. researchgate.netnih.gov
When GPX4 is inactive, lipid peroxides accumulate unchecked, leading to membrane damage and cell death. researchgate.net The activity of GPX4 is critically dependent on the availability of GSH. frontiersin.org Therefore, inhibiting the synthesis of GSH is a primary mechanism for inducing ferroptosis. This is often achieved experimentally by using compounds like erastin, which blocks the system xc- transporter, thereby starving the cell of the L-cystine needed for GSH production. researchgate.netfrontiersin.org
Table 2: Regulators and Processes in Ferroptosis
| Factor | Role in Ferroptosis | Reference |
|---|---|---|
| System xc- Inhibition | Induces ferroptosis by blocking cystine uptake, leading to GSH depletion. | researchgate.netresearchgate.net |
| GSH Depletion | Leads to inactivation of GPX4, a key event in ferroptosis. | frontiersin.org |
| GPX4 Inactivation | Prevents the detoxification of lipid peroxides, causing their lethal accumulation. | researchgate.netnih.gov |
| Lipid Peroxidation | The ultimate executioner of ferroptotic cell death. | researchgate.net |
| Iron | Catalyzes the formation of lipid peroxides, making the process iron-dependent. | frontiersin.org |
Molecular Mechanisms of Action in Biological Systems (In Vitro/Ex Vivo)
The in vitro and ex vivo actions of N,N'-bis(1-oxooctyl)-L-cystine and related compounds are centered on their ability to interfere with crystallization processes and interact with microbial systems. These mechanisms are rooted in the specific stereochemistry and functional groups of the molecule.
L-cystine diamides, the class to which N,N'-bis(1-oxooctyl)-L-cystine belongs, have demonstrated significant promise as inhibitors of L-cystine crystallization. d-nb.info This is particularly relevant in the context of cystinuria, a genetic disorder characterized by the formation of L-cystine kidney stones. d-nb.infonih.gov The inhibitory effect is not simply a bulk phenomenon but is attributable to precise molecular interactions at the microscopic level, as observed through techniques like atomic force microscopy. nih.gov Compounds such as L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide) have been shown to be substantially more effective at inhibiting crystallization than earlier compounds like L-cystine dimethyl ester (CDME). nih.gov
The disulfide bond is a crucial structural element for the inhibitory activity of L-cystine diamides. nih.gov Research indicates that this bond plays a significant role in the nucleation process of L-cystine and its subsequent crystal growth. nih.gov For an inhibitor to be effective, the disulfide bond is necessary to maintain interactions with L-cystine molecules either in the initial nuclei or on the surfaces of growing crystals, thereby interfering with the crystallization pathway. nih.govresearchgate.net Any replacement of this disulfide bond with other chemical linkers has been shown to result in a complete loss of L-cystine crystallization inhibition activity. nih.gov This underscores the importance of the disulfide bond as a critical component for molecular recognition and binding to the L-cystine crystal lattice. researchgate.net
While the disulfide bond provides the core structure for interaction, the terminal amide groups are the only regions that can be modified to fine-tune the inhibitory activity. d-nb.info Studies on various L-cystine diamide (B1670390) analogues reveal that a specific conformation of the terminal amide group is essential for optimal crystallization inhibition. d-nb.info For instance, a structural isomer of a potent inhibitor showed a nearly five-fold reduction in activity, suggesting that the precise spatial arrangement of the amide group is critical. d-nb.info
Furthermore, the basicity of atoms within the amide substituent plays a key role. The presence of a basic amine located two to three atoms away from the amide nitrogen is considered critical for high potency. d-nb.info Modifications that significantly reduce the basicity of this amine, such as substitution with a cyclopropyl (B3062369) or phenyl group, can lead to a drastic decrease in inhibitory activity. d-nb.info This suggests that the conformation and electronic properties of the amide moieties are pivotal for the molecule's ability to effectively bind to and disrupt L-cystine crystal growth.
Table 1: Structure-Activity Relationship of L-Cystine Diamide Analogues
| Compound Modification | Impact on Inhibitory Activity | Likely Reason | Citation |
|---|---|---|---|
| Replacement of Disulfide Bond | Complete loss of activity | Disulfide bond is required for interaction with L-cystine nuclei/crystal surfaces. | nih.gov |
| Cyclopropyl Substitution on Amide | Significant decrease in activity | Reduced basicity of the nearby nitrogen atom. | d-nb.info |
| Phenyl Substitution on Amide | Significant decrease in activity | Reduced basicity of the nearby nitrogen atom due to conjugation. | d-nb.info |
| Isomeric Change in Amide Group | ~5-fold reduction in activity | A specific conformation of the terminal amide group is required for optimal activity. | d-nb.info |
While direct studies on the antimicrobial properties of N,N'-bis(1-oxooctyl)-L-cystine are not extensively documented, research on related sulfur-containing amino acid surfactants provides insight into potential mechanisms. Surfactants derived from amino acids are recognized for their broad-spectrum antimicrobial activities. biointerfaceresearch.com
A Gemini diester of cystine (GEM4) has been shown to possess antibacterial properties, particularly against K. pneumoniae. biointerfaceresearch.com The proposed mechanism involves a combination of electrostatic and hydrophobic interactions with the bacterial cell components. biointerfaceresearch.com Time-kill assays indicated that this cystine-derived surfactant exhibits bacteriostatic behavior, similar to tetracycline. biointerfaceresearch.com Electron microscopy revealed that treatment with the surfactant resulted in fewer bacterial cells, which no longer agglomerated, suggesting an interaction that disrupts cell integrity or biofilm formation. biointerfaceresearch.com
Separately, the amino acid L-cysteine has been found to potentiate the activity of bactericidal antibiotics against Gram-negative bacterial persisters. nih.gov The mechanism involves the stimulation of bacterial metabolism, where cysteine accelerates the bacterial TCA cycle, promoting respiration and the production of reactive oxygen species (ROS). nih.gov This metabolic shift re-sensitizes the otherwise dormant persister cells to the killing effects of antibiotics. nih.gov Although this mechanism involves L-cysteine rather than a cystine diamide, it highlights a pathway by which sulfur-containing amino acids can exert an antimicrobial effect.
Analytical and Characterization Methodologies in Research on N,n Bis 1 Oxooctyl L Cystine
Quantitative Analytical Techniques
Accurate quantification of N,N'-bis(1-oxooctyl)-L-cystine is paramount for its study. Researchers utilize a range of analytical methods to determine its concentration in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Quantitation
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful tool for the precise measurement of N,N'-bis(1-oxooctyl)-L-cystine. While specific qNMR studies on N,N'-bis(1-oxooctyl)-L-cystine are not extensively detailed in the provided results, the principles of qNMR applied to related compounds like L-cystine are well-established. mdpi.comresearchgate.net This technique offers a direct and primary method of quantification without the need for an identical reference standard of the analyte. mdpi.comresearchgate.net
In a typical qNMR experiment, a known amount of an internal standard is added to the sample containing the analyte. The concentration of the analyte is then determined by comparing the integral of a specific resonance signal from the analyte with that of the internal standard. For L-cystine, the protons H-2, H-2', H-3a, H-3'a, H-3b, and H-3'b provide distinct signals that can be used for quantification. mdpi.com Similarly, for N,N'-bis(1-oxooctyl)-L-cystine, the protons on the octanoyl chains and the cystine backbone would provide unique signals for quantitation. The selection of an appropriate deuterated solvent is crucial to ensure complete dissolution of the analyte and to avoid signal overlap. mdpi.com For instance, in the analysis of L-cystine, NaOD has been shown to be an effective solvent. mdpi.com
Key parameters in a qNMR experiment that require optimization include the relaxation delay, acquisition time, and the choice of internal standard. mdpi.comresearchgate.net A sufficiently long relaxation delay is critical to ensure complete relaxation of the nuclei between pulses, which is essential for accurate quantification. The stability of the sample over the course of the analysis is also an important consideration. mdpi.com
Chromatographic Methods (HPLC, LC-MS) in Research Contexts
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for the separation, identification, and quantification of N,N'-bis(1-oxooctyl)-L-cystine and related compounds. sielc.comnih.govnih.gov These methods offer high sensitivity, selectivity, and the ability to analyze complex mixtures.
HPLC Methods: Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of L-cystine derivatives. sielc.cominsights.biosielc.com In this technique, a nonpolar stationary phase is used with a more polar mobile phase. For instance, a method for the analysis of N,N'-bis(1-oxobutyl)-L-cysteine, a related compound, utilizes a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The choice of column is critical for achieving good separation. Columns with low silanol (B1196071) activity, such as Newcrom R1, are often preferred for analyzing such compounds. sielc.com The detection is typically carried out using a UV detector at a specific wavelength, for example, 200 nm for cysteine and cystine. sielc.com
LC-MS Methods: The coupling of liquid chromatography with mass spectrometry provides an even more powerful analytical tool. LC-MS combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for highly sensitive and selective detection and identification of compounds. nih.govnih.govjuniperpublishers.com This is particularly useful for complex biological samples. Derivatization techniques are sometimes employed to improve the chromatographic behavior and detection of the analytes. nih.gov For instance, monobromobimane (B13751) can be used to derivatize thiol groups to prevent their oxidation and improve their detection. nih.gov
The following table summarizes typical parameters for HPLC and LC-MS analysis of related cystine derivatives:
| Parameter | HPLC | LC-MS |
| Column | Reverse-phase (e.g., C18, Newcrom R1) sielc.comsielc.com | Reverse-phase (e.g., Thermo Scientific Synchronis C18) juniperpublishers.com |
| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric, formic, sulfuric) sielc.comsielc.com | Acetonitrile/Water with additives (e.g., ammonium (B1175870) acetate) juniperpublishers.com |
| Detection | UV (e.g., 200 nm) sielc.com | Mass Spectrometry (e.g., ion trap, triple-stage quadrupole) juniperpublishers.com |
| Flow Rate | 1.0 mL/min sielc.com | 0.8 mL/min juniperpublishers.com |
Chemiluminescence-Based Detection Principles
Chemiluminescence (CL) offers a highly sensitive detection method that can be applied to the analysis of L-cystine and its derivatives. nih.gov This technique is based on the emission of light from a chemical reaction. While direct chemiluminescence detection of N,N'-bis(1-oxooctyl)-L-cystine is not explicitly detailed, the principles can be inferred from studies on L-cysteine. nih.govresearchgate.net
One approach involves the use of a lucigenin-carbon dot system, where L-cysteine enhances the chemiluminescence signal. nih.gov The intensity of the emitted light is proportional to the concentration of the analyte. This method has been shown to be highly selective for L-cysteine over other amino acids. nih.gov Another CL method for cysteine detection involves its reaction in a basic luminol-sodium periodate (B1199274) solution, which produces a strong and rapid light emission. researchgate.net
These chemiluminescence systems are often integrated with flow injection analysis (FIA) to create automated and rapid analytical methods. researchgate.net The high sensitivity of CL makes it suitable for detecting trace amounts of the analyte.
Methodologies for Studying Compound-Biological System Interactions
Understanding how N,N'-bis(1-oxooctyl)-L-cystine interacts with biological systems is crucial for determining its potential applications. Various in vitro and spectroscopic techniques are employed for these investigations.
In Vitro Cell-Based Assays for Mechanistic Investigations
In vitro cell-based assays are fundamental for investigating the biological activity and mechanisms of action of N,N'-bis(1-oxooctyl)-L-cystine. Although specific studies on this compound are not available, research on related compounds like N,N'-diacetyl-L-cystine (NDAC) provides insights into the types of assays that would be relevant. google.comgoogle.com
These assays typically involve treating cultured cells with the compound and then measuring various cellular responses. For instance, to investigate the role of NDAC as a precursor for glutathione (B108866) synthesis, researchers have used cell-based assays to demonstrate that it can potentiate glutathione production within skin cells. google.comgoogle.com Such studies would likely involve quantifying intracellular glutathione levels after treatment with the compound.
Spectroscopic Techniques for Investigating Molecular Binding and Interactions
Spectroscopic techniques are invaluable for studying the non-covalent interactions between N,N'-bis(1-oxooctyl)-L-cystine and biological macromolecules like proteins. Fluorescence spectroscopy and Circular Dichroism (CD) spectroscopy are particularly useful in this regard.
Fluorescence Spectroscopy: This technique can be used to study the binding of a compound to a protein by monitoring changes in the protein's intrinsic fluorescence (usually from tryptophan and tyrosine residues). While a direct study on N,N'-bis(1-oxooctyl)-L-cystine is not cited, research on the interaction of N-acetyl-l-cysteine (NAC) with ovalbumin (OVA) illustrates the methodology. nih.gov The binding of NAC to OVA resulted in a decrease in the fluorescence intensity of OVA, indicating an interaction. nih.gov By analyzing the fluorescence quenching data at different temperatures, thermodynamic parameters such as the binding constant (Kq), enthalpy change (ΔH), and entropy change (ΔS) can be determined, providing insights into the nature of the binding forces (e.g., hydrogen bonding, van der Waals forces). nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate changes in the secondary structure of a protein upon binding to a ligand. In the study of NAC and OVA, CD spectroscopy revealed that the binding of NAC induced conformational changes in OVA, with an increase in the α-helix content and a decrease in the β-sheet content. nih.gov Such information is crucial for understanding the functional consequences of the compound's interaction with the protein.
The following table outlines the types of information that can be obtained from these spectroscopic techniques:
| Spectroscopic Technique | Information Obtained |
| Fluorescence Spectroscopy | Binding affinity, binding constant, thermodynamic parameters (ΔH, ΔS, ΔG), nature of quenching (static or dynamic) nih.gov |
| Circular Dichroism (CD) Spectroscopy | Changes in protein secondary structure (α-helix, β-sheet content) upon ligand binding nih.gov |
Microscopy for Crystal Growth Inhibition Studies
Microscopy techniques are fundamental in the study of crystal growth inhibition as they provide direct visual evidence of how a substance can alter the formation, morphology, and size of crystals. In the investigation of N,N'-bis(1-oxooctyl)-L-cystine, various microscopy methods are employed to understand its potential as an inhibitor of crystal growth, which is particularly relevant in the context of conditions like kidney stone formation.
Research into the effects of L-cystine derivatives on crystal growth has demonstrated the power of these analytical methods. While specific studies focusing exclusively on N,N'-bis(1-oxooctyl)-L-cystine are not widely available in the provided search results, the methodologies used for similar L-cystine analogs are directly applicable and provide a clear framework for investigation. These studies often focus on the inhibition of L-cystine crystal growth, a key factor in the pathogenesis of cystinuria, a genetic disorder that leads to recurrent kidney stones. researchgate.netnih.gov
The table below outlines the expected application of various microscopy techniques in the study of N,N'-bis(1-oxooctyl)-L-cystine's inhibitory effects on crystal growth, based on methodologies used for analogous compounds.
| Microscopy Technique | Type of Data Acquired | Expected Research Findings with N,N'-bis(1-oxooctyl)-L-cystine |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography, real-time crystal growth dynamics | - Direct observation of inhibitor molecules binding to crystal surfaces.- Measurement of the reduction in the velocity of crystal growth steps. nih.govnih.gov- Identification of specific crystal faces where inhibition occurs. |
| Scanning Electron Microscopy (SEM) | High-resolution images of crystal morphology and surface features | - Alterations in the overall shape and habit of the crystals.- Reduction in the average size of the crystals.- Increased aggregation of smaller crystals. |
| Optical Microscopy | General crystal morphology, size, and number in bulk solution | - Qualitative assessment of the reduction in the number and size of crystals.- Observation of changes in crystal transparency or shape. |
Collectively, these microscopy techniques provide a multi-scale view of the inhibition process, from the molecular level interactions at growth steps to the macroscopic changes in crystal populations. The data gathered from such studies are essential for understanding the mechanism of inhibition and for the rational design of more effective crystal growth inhibitors. nih.govnih.gov
Structure Activity Relationship Sar Studies and Rational Design of N,n Bis 1 Oxooctyl L Cystine Analogues
Correlating Structural Modifications with Biochemical and Biological Effects
The core structure of L-Cystine, N,N'-bis(1-oxooctyl)- offers several points for modification, including the acyl chains, the amide linkages, and the central disulfide bond. Alterations at these positions can significantly modulate the compound's physicochemical properties and its interaction with biological targets.
The two N-octanoyl groups are key determinants of the molecule's lipophilicity and its ability to interact with molecular targets. The length and substitution of these acyl chains play a critical role in molecular recognition.
Studies on other classes of lipids have shown that longer acyl chains (greater than 14 carbons) can have pronounced effects on enzyme kinetics. nih.gov For example, stearoyl-CoA (an 18-carbon chain) can completely inhibit certain enzymes, while shorter chains have little to no effect. nih.gov This principle suggests that the octanoyl chains of L-Cystine, N,N'-bis(1-oxooctyl)- are likely to confer distinct biological activities compared to shorter-chain analogues like DiNAC. The degree of unsaturation and isomerism within the acyl chains also presents opportunities for modifying biological effects. nih.gov
Table 1: Influence of Acyl Chain Length on Enzyme Inhibition for Acyl-CoA Derivatives
| Acyl-CoA Derivative | Carbon Chain Length | Effect on NADP+:Isocitrate Dehydrogenase |
| Stearoyl-CoA | 18 | Complete Inhibition |
| Palmitoyl-CoA | 16 | Significant Inhibition |
| Myristoyl-CoA | 14 | Pronounced Effect |
| Shorter-chain CoAs | <14 | Little to no effect |
| CoA (unacylated) | 0 | Little to no effect |
| Data based on findings related to acyl-CoA derivatives, illustrating the principle of acyl chain length dependence. nih.gov |
The amide and disulfide linkages are fundamental to the structural integrity and biological function of L-Cystine, N,N'-bis(1-oxooctyl)-.
The disulfide bond is a crucial structural element. nih.gov In related L-cystine diamides, this bond has been shown to be essential for their optimal activity as crystallization inhibitors. nih.gov The disulfide bridge can be cleaved under reducing conditions in the cellular environment, potentially releasing two separate N-octanoyl-L-cysteine molecules. This metabolic cleavage can be a key step in the compound's mechanism of action, as the resulting monomers may have their own distinct biological activities. nih.gov The stability and reactivity of this bond are therefore critical considerations in drug design.
Table 2: Functional Importance of Linkages in L-Cystine Analogues
| Linkage Type | Location in Molecule | Role in Biological Activity | Reference |
| Disulfide Bond | Central (Cystine core) | Essential for the structural integrity and optimal activity of some analogues; can be cleaved to release active monomers. | nih.govnih.gov |
| Amide Linkage | Connecting acyl chains to cystine | Provides structural stability; serves as a key point for molecular recognition and hydrogen bonding with targets. | nih.gov |
| This table summarizes the general functional importance of the core linkages based on studies of related compounds. |
Computational Approaches in SAR Elucidation
To streamline the process of designing and optimizing analogues of L-Cystine, N,N'-bis(1-oxooctyl)-, computational methods are increasingly employed. These in silico techniques allow for the prediction of molecular interactions and activities, saving time and resources.
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. capes.gov.br For L-Cystine, N,N'-bis(1-oxooctyl)-, docking studies can help identify potential protein targets and elucidate the specific interactions that govern its binding affinity.
By creating a three-dimensional model of the compound and its potential receptor, researchers can visualize how modifications to the octanoyl chains or other parts of the molecule might enhance or diminish binding. For example, modeling could reveal a hydrophobic pocket in a receptor's binding site that favorably accommodates the octanoyl chains. This allows for the rational design of new analogues with altered chain lengths or substitutions to optimize this interaction. nih.gov Modern docking methods can even account for the flexibility of both the ligand and the protein, providing a more accurate prediction of the binding mode. capes.gov.brnih.gov
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of known L-Cystine, N,N'-bis(1-oxooctyl)- analogues and their measured activities, a QSAR model can be developed.
This model takes the form of a mathematical equation that relates various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) to the biological endpoint of interest. nih.govmdpi.com Once a statistically robust and validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized analogues. nih.govnih.gov This predictive capability is invaluable for prioritizing which new compounds to synthesize and test, thereby accelerating the discovery of more potent and selective agents.
Emerging Research Directions and Future Perspectives for N,n Bis 1 Oxooctyl L Cystine
Development of Advanced Drug Delivery Systems and Biomaterial Applications
The molecular architecture of N,N'-bis(1-oxooctyl)-L-cystine makes it an excellent candidate for the construction of advanced drug delivery systems. The presence of both hydrophobic (octanoyl chains) and hydrophilic (amino acid backbone) regions imparts amphiphilic properties, enabling the molecule to self-assemble into various nanostructures such as micelles or vesicles in aqueous environments. rsc.orgnih.gov These self-assembled structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport through the body. nih.gov
A key area of emerging research is the development of "smart" biomaterials that respond to specific biological cues. rsc.org The disulfide bond in the L-cystine core of the molecule is redox-sensitive and can be cleaved in reducing environments, such as those found inside cells, which have high concentrations of glutathione (B108866) (GSH). rsc.orgnih.gov This feature is of particular interest for targeted cancer therapy, as many tumor cells exhibit significantly higher GSH levels than normal cells. nih.govacs.org
Future research is expected to focus on:
Redox-Responsive Nanocarriers: Designing nanoparticles from N,N'-bis(1-oxooctyl)-L-cystine that are stable in the bloodstream but rapidly disassemble upon entering cancer cells, triggering the release of an encapsulated drug directly at the target site. nih.govrsc.org This approach could enhance therapeutic efficacy while minimizing systemic toxicity. nih.govacs.org
Injectable Hydrogels: Exploring the ability of this and similar lipidated amino acids to form organogels or hydrogels. nih.govacs.org Such materials could be used for localized, sustained drug delivery, where the gel matrix biodegrades in a controlled manner based on the local redox environment. acs.org
Biodegradable Scaffolds: Utilizing the compound as a building block for biodegradable scaffolds in tissue engineering. The amino acid nature of the molecule suggests good biocompatibility, a critical factor for such applications. nih.govnih.gov
Exploration as Research Probes for Elucidating Biochemical Pathways
Understanding complex biochemical pathways requires sophisticated tools that can report on specific molecular events in real-time within living cells. fgsc.netmonash.edu N,N'-bis(1-oxooctyl)-L-cystine can serve as a versatile scaffold for the design of novel research probes, particularly for studying cellular membranes and redox signaling.
The two octanoyl chains allow the molecule to mimic natural lipids and integrate into cellular membranes. nih.gov By attaching a fluorescent reporter group or a spin label, researchers could create probes to monitor:
Membrane Dynamics: Tracking the movement and distribution of these probes within the plasma membrane can provide insights into membrane fluidity, lipid raft formation, and interactions with membrane proteins. nih.govnih.govbiorxiv.org
Cellular Uptake and Trafficking: Fluorescently labeling the molecule would allow for the visualization of its uptake into cells and its subsequent trafficking between different organelles, shedding light on lipid transport pathways. acs.org
Furthermore, the redox-sensitive disulfide bond is a key feature for developing probes that can sense the cellular redox state. acs.orgmdpi.com
Redox-Sensing Probes: A probe could be designed where its fluorescence is quenched, but becomes active upon the cleavage of the disulfide bond by intracellular reductants like glutathione. nih.govgbiosciences.comnih.gov Such probes would enable the real-time mapping of redox potential across different subcellular compartments, which is crucial for studying oxidative stress-related diseases. mdpi.com
Enzyme Activity Probes: The molecule could be modified to act as a substrate for specific enzymes involved in lipid metabolism or redox regulation, with a reporter group that signals when the molecule has been processed. nih.govacs.org
Integration in Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for achieving this holistic view. nih.gov As N,N'-bis(1-oxooctyl)-L-cystine is investigated as a potential therapeutic or supplement, these approaches will be indispensable for understanding its biological impact.
Future research in this area could involve:
Metabolomic and Lipidomic Profiling: Investigating how administration of the compound alters the cellular metabolome and lipidome. This could reveal its metabolic fate and its influence on broader metabolic networks, such as fatty acid and amino acid metabolism. nih.govconsensus.app
Cysteine Proteomics: Cysteine residues in proteins are critical sensors of the cellular redox environment. researchgate.netnih.gov Advanced proteomic techniques can identify which protein cysteines are modified in response to changes in the cellular redox state induced by N,N'-bis(1-oxooctyl)-L-cystine or its metabolites. nih.govresearchgate.net This would provide a detailed map of the signaling pathways affected by the compound.
Integrated Pathway Analysis: Combining data from multiple 'omics' platforms to build comprehensive models of the cellular response to N,N'-bis(1-oxooctyl)-L-cystine. This could uncover novel mechanisms of action and identify potential biomarkers for its effects. nih.gov Since cysteine is a precursor to the vital antioxidant glutathione, understanding how a modified version like this compound influences the intricate network of nitrogen and sulfur metabolism will be a key area of investigation. oup.comwikipedia.org
Table 1: Postulated Properties and Applications of N,N'-bis(1-oxooctyl)-L-cystine
| Structural Feature | Resulting Property | Potential Application |
|---|---|---|
| N-octanoyl chains | Hydrophobicity, Lipophilicity | Membrane integration, Self-assembly into nanocarriers |
| L-cystine core | Hydrophilicity, Chirality, Biodegradability | Biocompatibility, Formation of defined nanostructures |
| Disulfide bond | Redox-sensitivity | Stimuli-responsive drug release, Redox sensing |
| Overall Molecule | Amphiphilicity | Formation of micelles, vesicles, and hydrogels |
Q & A
Q. How can researchers optimize the synthesis of L-Cystine, N,N'-bis(1-oxooctyl)- for high yield and purity?
Methodological Answer :
- Step 1 : Use acylation reactions with 1-octanoyl chloride under controlled pH (neutral to slightly alkaline) to modify the amino groups of L-cystine. Monitor reaction progress via thin-layer chromatography (TLC) .
- Step 2 : Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents and byproducts.
- Step 3 : Validate purity via HPLC (C18 column, UV detection at 210–220 nm) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical methods are critical for validating the structural identity and purity of L-Cystine, N,N'-bis(1-oxooctyl)-?
Methodological Answer :
- Primary Techniques :
- Purity Assessment :
- HPLC : Compare retention times with standards; report purity as ≥95% for research-grade material .
Q. How does the stability of L-Cystine, N,N'-bis(1-oxooctyl)- vary under different storage and experimental conditions?
Methodological Answer :
- Storage : Store at −20°C in airtight, light-resistant containers to prevent oxidation of the disulfide bond and hydrolysis of the amide groups .
- Experimental Conditions :
- pH Sensitivity : Test stability across pH 5–9 using phosphate buffers; monitor degradation via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .
Q. What safety protocols are essential for handling L-Cystine, N,N'-bis(1-oxooctyl)- in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of particulates .
- Engineering Controls : Use fume hoods for synthesis and handling; implement spill containment measures (e.g., absorbent pads) .
- Waste Disposal : Collect waste in designated containers for incineration; avoid drainage due to potential environmental toxicity .
Advanced Research Questions
Q. What is the role of L-Cystine, N,N'-bis(1-oxooctyl)- in inhibiting cystine crystallization, and how can its efficacy be quantified?
Methodological Answer :
-
Experimental Design :
- Crystallization Assays : Prepare supersaturated cystine solutions (pH 7.4, 37°C) and add varying concentrations of the compound. Monitor crystal growth via polarized light microscopy .
- Quantitative Analysis : Measure inhibition efficacy using turbidimetry (absorbance at 600 nm) and calculate IC values .
-
Key Findings :
Compound Inhibition Efficacy (%) Reference CDMOR (LH707) 67% CDNMP (LH708) 67%
Q. How can researchers evaluate the in vitro and in vivo efficacy of L-Cystine, N,N'-bis(1-oxooctyl)- in disease models?
Methodological Answer :
- In Vitro Models :
- In Vivo Models :
Q. What metabolic pathways involve L-Cystine, N,N'-bis(1-oxooctyl)-, and how can its interactions be mapped using metabolomics?
Methodological Answer :
- Pathway Analysis :
- Use high-resolution LC-MS to profile plasma/serum samples from treated models. Identify differential metabolites (e.g., ornithine, 4-hydroxyproline) linked to cystine metabolism .
- Apply pathway enrichment tools (e.g., MetaboAnalyst) to map interactions with amino acid transport systems (e.g., SLC7A9/SLC3A1) .
Q. How should researchers address contradictions in reported data on crystallization inhibition efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
